1-Bromo-4-(2-bromoethyl)benzene
Overview
Description
1-Bromo-4-(2-bromoethyl)benzene is a useful research compound. Its molecular formula is C8H8Br2 and its molecular weight is 263.96 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Gas-Phase Elimination Kinetics
- Research Context : The gas-phase elimination kinetics of 1-bromo-4-(2-bromoethyl)benzene and related compounds were investigated to understand their reaction mechanisms at high temperatures and pressures.
- Findings : The study revealed that these compounds undergo homogeneous, unimolecular first-order rate reactions under certain conditions, providing insights into their chemical behavior in different environments (Chuchani & Martín, 1990).
Fluorescence Properties
- Research Context : The synthesis and fluorescence properties of derivatives of this compound were analyzed.
- Findings : These compounds exhibit significant fluorescence intensity differences between their solution and solid states, indicating potential applications in luminescence and optoelectronics (Liang Zuo-qi, 2015).
Synthesis of Functionalized Benzenes
- Research Context : The synthesis of bromo-, boryl-, and stannyl-functionalized 1,2-bis(trimethylsilyl)benzenes, which are key starting materials for various chemical applications.
- Findings : Efficient, high-yield synthesis routes were developed for these compounds, starting from this compound and related materials, demonstrating their utility in the preparation of benzyne precursors and Lewis acid catalysts (Reus et al., 2012).
Graphene Nanoribbon Synthesis
- Research Context : The synthesis and characterization of this compound derivatives for the bottom-up synthesis of graphene nanoribbons.
- Findings : This research presented a method to create precursors for the controlled synthesis of graphene nanoribbons, which are crucial in nanotechnology and materials science (Patil et al., 2012).
Modular Construction of Dendritic Carbosilanes
- Research Context : Investigating the use of this compound in the modular construction of dendritic carbosilanes.
- Findings : The compound was used efficiently in the assembly and organization of connectivity for the synthesis of modified carbosilane dendrimers, showcasing its versatility in dendrimer chemistry (Casado & Stobart, 2000).
Mechanism of Action
Target of Action
1-Bromo-4-(2-bromoethyl)benzene, also known as 4-Bromophenethyl bromide , is a chemical compound that is used in various chemical reactionsIt is known to participate in reactions involving nucleophilic substitution and free radical bromination .
Mode of Action
The mode of action of this compound involves its interaction with other reactants in a chemical reaction. It can act as an electrophile, reacting with nucleophiles in nucleophilic substitution reactions . In free radical bromination, it can lose a bromine atom, forming a radical that can participate in further reactions .
Biochemical Pathways
It is known to be used in the synthesis of various organic compounds , which suggests that it may influence a variety of biochemical pathways depending on the context of its use.
Result of Action
The result of the action of this compound is the formation of new organic compounds. For instance, it can be used in the synthesis of lactone derivatives and α-iminocarboxamides . The exact molecular and cellular effects would depend on the specific compounds synthesized and their subsequent interactions within a biological system.
Biochemical Analysis
Biochemical Properties
1-Bromo-4-(2-bromoethyl)benzene plays a significant role in biochemical reactions, particularly in the modification of biomolecules. It interacts with enzymes and proteins through nucleophilic substitution reactions, where the bromine atoms can be replaced by nucleophiles such as thiols, amines, and hydroxyl groups. This interaction can lead to the formation of covalent bonds between the compound and biomolecules, altering their structure and function. For example, it can modify cysteine residues in proteins, affecting their activity and stability .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It can influence cell signaling pathways by modifying key signaling proteins, leading to changes in gene expression and cellular metabolism. The compound has been shown to induce oxidative stress in cells, resulting in the activation of stress response pathways and alterations in cellular homeostasis. Additionally, it can affect cell proliferation and apoptosis by interacting with proteins involved in these processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can form covalent bonds with nucleophilic sites on biomolecules, leading to enzyme inhibition or activation. For instance, the compound can inhibit enzymes by modifying their active sites, preventing substrate binding and catalysis. It can also activate certain signaling pathways by modifying regulatory proteins, leading to changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions but can degrade over time when exposed to light, heat, or moisture. Long-term exposure to the compound can lead to cumulative effects on cellular function, including persistent oxidative stress and alterations in gene expression. These temporal effects are important to consider in experimental designs and data interpretation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and overall health. At higher doses, it can induce toxic effects, including liver and kidney damage, due to its reactivity and potential to form harmful metabolites. Threshold effects are observed, where a certain dosage level leads to significant changes in physiological and biochemical parameters .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes responsible for detoxification and metabolism. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components. These metabolic processes can affect the overall metabolic flux and levels of specific metabolites in cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and interactions with transport proteins. The compound can accumulate in lipid-rich regions of cells due to its hydrophobic nature, affecting its localization and activity. Transporters such as organic anion-transporting polypeptides (OATPs) may facilitate its movement across cellular membranes .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can localize to specific compartments such as the endoplasmic reticulum and mitochondria, where it can exert its effects on protein function and cellular metabolism. Post-translational modifications and targeting signals may direct the compound to these organelles, affecting its activity and function .
Properties
IUPAC Name |
1-bromo-4-(2-bromoethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2/c9-6-5-7-1-3-8(10)4-2-7/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APTDRDYSJZQPPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCBr)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30451829 | |
Record name | 1-Bromo-4-(2-bromoethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30451829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1746-28-7 | |
Record name | 1-Bromo-4-(2-bromoethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30451829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromophenethyl bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.